molecular formula C13H10N2 B081633 9-Fluorenone hydrazone CAS No. 13629-22-6

9-Fluorenone hydrazone

Cat. No. B081633
CAS RN: 13629-22-6
M. Wt: 194.23 g/mol
InChI Key: YCNUILAKOMIBAL-UHFFFAOYSA-N
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Patent
US07115347B2

Procedure details

9-Fluorenone (200 g, 1.1 mol, from Aldrich, Milwaukee, Wis.) and hydrazine monohydrate (160 ml, 3.3 mol, from Aldrich, Milwaukee, Wis.) were dissolved in 1000 ml of 2-propanol in a 2000 ml 2-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer. Concentrated hydrochloric acid (4 ml) was then added, and the mixture was refluxed for one hour. The mixture was cooled slowly to room temperature, and the crude solid product was harvested by filtration. The solid was washed with isopropanol and then recrystallized from dioxane to obtain 150 g (74% yield) of 9-fluorenone hydrazone.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.O.[NH2:16][NH2:17].Cl>CC(O)C>[CH:1]1[C:13]2[C:12](=[N:16][NH2:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
160 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crude solid product was harvested by filtration
WASH
Type
WASH
Details
The solid was washed with isopropanol
CUSTOM
Type
CUSTOM
Details
recrystallized from dioxane

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=NN
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.